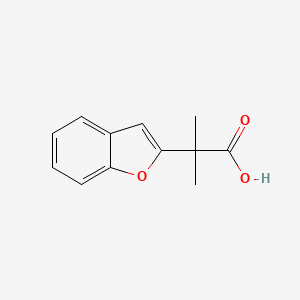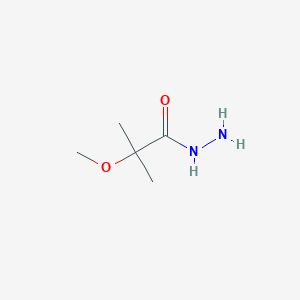
2-Methoxy-2-methylpropanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-2-methylpropanehydrazide is a chemical compound with the molecular formula C5H12N2O2. It is known for its applications in various scientific fields due to its unique chemical properties. This compound is often used in research and industrial applications, particularly in the synthesis of other chemical compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-methylpropanehydrazide typically involves the reaction of 2-methoxy-2-methylpropanoic acid with hydrazine. The reaction is carried out in an alcoholic solution, which facilitates the formation of the hydrazide. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient processes, such as the use of activated esters or amides with hydrazine. This method can yield high purity and large quantities of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-2-methylpropanehydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydrazide into corresponding acids or ketones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-2-methylpropanehydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Methoxy-2-methylpropanehydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. This interaction can inhibit or modify the activity of enzymes and other proteins, thereby exerting its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-2-methylpropane: This compound is structurally similar but lacks the hydrazide group, making it less reactive in certain chemical reactions.
2-Methoxy-2-methylpropanoic acid: This is the precursor used in the synthesis of 2-Methoxy-2-methylpropanehydrazide and shares some chemical properties.
Uniqueness
This compound is unique due to its hydrazide functional group, which imparts distinct reactivity and allows it to participate in a variety of chemical reactions. This makes it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C5H12N2O2 |
|---|---|
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
2-methoxy-2-methylpropanehydrazide |
InChI |
InChI=1S/C5H12N2O2/c1-5(2,9-3)4(8)7-6/h6H2,1-3H3,(H,7,8) |
InChI-Schlüssel |
XPEUBMJVIQJQIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)NN)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



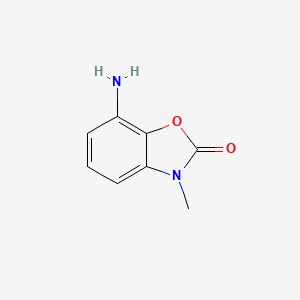

![2-(8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decan-1-yl)acetic acid](/img/structure/B13326941.png)
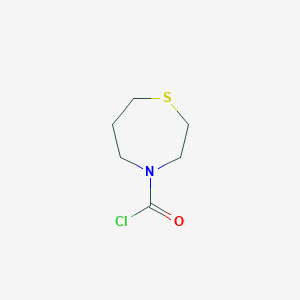
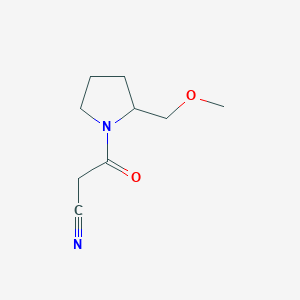
![2-(Dibenzo[b,d]furan-2-yl)-7-phenyl-1-(3-(piperidin-1-yl)propyl)-1,5-dihydro-6H-imidazo[4,5-g]quinoxalin-6-one](/img/structure/B13326955.png)
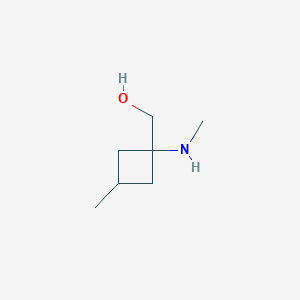
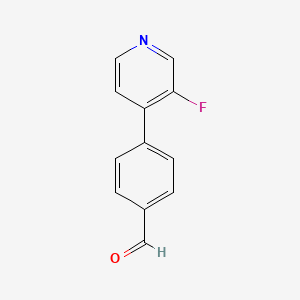

![5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B13326976.png)
![4,5,6,7-Tetrahydrobenzo[d]thiazol-7-ol](/img/structure/B13326978.png)
![2-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B13326983.png)
